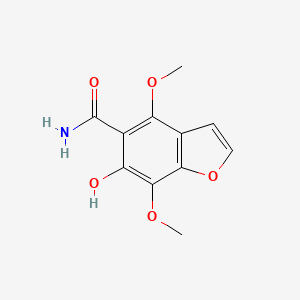
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is a chemical compound with the molecular formula C11H11NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of 6-oxo-4,7-dimethoxybenzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4,7-dimethoxybenzofuran-5-amine.
Substitution: Formation of derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
- 6-hydroxy-4,7-dimethoxybenzofuran-5-amine
- 6-hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide
Uniqueness
6-hydroxy-4,7-dimethoxybenzofuran-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory effects. The unique structural features of this compound, such as hydroxy and methoxy groups, contribute significantly to its biological properties.
The molecular formula of this compound is C18H17NO5 with a molecular weight of approximately 327.3 g/mol. The presence of hydroxy and methoxy substituents enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in light of increasing drug resistance in microorganisms .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. Notably, it has been tested against human lung cancer cell lines A549 and Calu-1, where it exhibited significant cytotoxic effects.
A study found that the compound inhibited CYP1A1 and CYP1B1 enzymes with IC50 values of 470 nM and 270 nM, respectively. This selectivity indicates its potential as a chemopreventive agent against carcinogenic compounds such as benzo[a]pyrene (B[a]P) .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The hydroxy and methoxy groups enhance binding affinity to various proteins and enzymes, leading to modulation of biochemical pathways relevant to microbial resistance and cancer progression.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The findings indicated that this compound displayed superior activity compared to traditional antibiotics in certain strains, highlighting its potential role in combating resistant infections .
Evaluation in Cancer Research
In a separate investigation focusing on lung cancer cells, researchers treated A549 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, suggesting that the compound's anticancer properties may be attributed to its ability to inhibit key enzymes involved in tumorigenesis .
Properties
CAS No. |
75000-62-3 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C11H11NO5/c1-15-8-5-3-4-17-9(5)10(16-2)7(13)6(8)11(12)14/h3-4,13H,1-2H3,(H2,12,14) |
InChI Key |
ZQTICOLCWCEVDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















